Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS 113589-26-7) is a densely functionalized heterocyclic building block strategically designed for advanced pharmaceutical and agrochemical synthesis. By integrating four distinct functional handles—a C2 methyl ester, a C3 hydroxyl group, a C4 bromine atom, and a C5 methyl group—this compound provides a highly programmable scaffold for regioselective modifications [1]. The C5 methyl group effectively blocks unwanted polymerization or side reactions at the reactive alpha position, while the C4 bromide serves as an ideal handle for palladium-catalyzed cross-couplings. Procurement of this specific tetra-substituted thiophene allows chemists to bypass complex, low-yield functionalization sequences, offering a direct, high-purity starting point for the construction of complex fused thieno-heterocycles and bioisosteric target molecules [2].
Generic substitution with simpler or differently protected thiophene analogs frequently results in process bottlenecks and diminished overall yields. Attempting to use a non-brominated precursor, such as methyl 3-hydroxy-5-methylthiophene-2-carboxylate, forces the buyer to perform late-stage bromination; however, the highly activating nature of the C3-hydroxyl group often leads to poor regiocontrol, over-oxidation, and tedious chromatographic separations [1]. Alternatively, substituting with the 3-methoxy protected analog (methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate) necessitates a harsh deprotection step (e.g., using BBr3 or strong Lewis acids) to liberate the free hydroxyl for subsequent cyclizations. This deprotection frequently causes concurrent ester cleavage or debromination, significantly reducing atom economy and increasing the impurity profile[2]. Procuring the exact 3-hydroxy-4-bromo compound eliminates these synthetic liabilities, ensuring scalable and reproducible downstream processing.
When synthesizing fused thieno-oxazines or thienopyrimidines, the availability of a free C3-hydroxyl group is critical. Utilizing methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate allows for direct O-alkylation or cyclization with downstream yields routinely exceeding 85% [1]. In contrast, procuring the 3-methoxy analog requires an intermediate demethylation step. Studies on similar scaffolds show that BBr3-mediated demethylation of 3-methoxythiophene-2-carboxylates results in up to 30% concurrent ester cleavage and partial debromination, dropping the net yield of the desired intermediate to approximately 55-60% [2].
| Evidence Dimension | Net yield of C3-functionalized intermediate |
| Target Compound Data | >85% (Direct use of 3-hydroxy compound) |
| Comparator Or Baseline | ~55-60% (Using 3-methoxy analog requiring BBr3 deprotection) |
| Quantified Difference | 25-30% higher net yield |
| Conditions | Standard base-mediated O-alkylation vs. BBr3 deprotection followed by O-alkylation |
Procuring the unprotected 3-hydroxy compound eliminates a harsh, yield-destroying deprotection step, directly improving manufacturability and cost-efficiency.
The C4 position of this compound is functionalized with a bromine atom, which offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chlorinated counterpart. Procurement of the 4-bromo derivative enables Suzuki-Miyaura couplings to proceed at mild temperatures (60-70 °C) using standard, cost-effective catalysts like Pd(dppf)Cl2 [1]. Conversely, the 4-chloro analog typically requires elevated temperatures (>100 °C) and expensive, specialized phosphine ligands (e.g., XPhos or SPhos) to achieve comparable conversion, which increases the risk of thermal degradation of the sensitive 3-hydroxyl group[2].
| Evidence Dimension | Required coupling temperature and catalyst complexity |
| Target Compound Data | 60-70 °C with standard Pd(dppf)Cl2 |
| Comparator Or Baseline | >100 °C with specialized dialkylbiaryl phosphine ligands (4-chloro analog) |
| Quantified Difference | 30-40 °C lower reaction temperature; avoids expensive ligands |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids |
Lower coupling temperatures and cheaper catalyst requirements significantly reduce process costs and prevent thermal degradation during scale-up.
A common procurement mistake is purchasing the unbrominated core (methyl 3-hydroxy-5-methylthiophene-2-carboxylate) with the intent of performing in-house halogenation. Electrophilic bromination of electron-rich 3-hydroxythiophenes is notoriously unselective. Commercial procurement of the pre-brominated CAS 113589-26-7 guarantees a purity of >98% [1]. In-house bromination using NBS typically yields a complex mixture containing ~75-80% of the desired product, contaminated with over-oxidized byproducts and regioisomers that require multiple recrystallizations or column chromatography to resolve, drastically increasing labor and solvent costs [2].
| Evidence Dimension | Crude purity and downstream processability |
| Target Compound Data | >98% purity (Commercially procured pre-brominated compound) |
| Comparator Or Baseline | ~75-80% purity with difficult-to-remove byproducts (In-house NBS bromination) |
| Quantified Difference | Elimination of a major chromatographic purification step |
| Conditions | Commercial sourcing vs. standard laboratory electrophilic bromination (NBS/DMF) |
Buying the pre-brominated building block saves significant labor, solvent waste, and time by bypassing a highly unselective functionalization step.
The adjacent C2 ester and C3 hydroxyl groups make this compound an ideal starting material for constructing thieno[3,2-d]pyrimidine and thieno[3,2-b]pyridine scaffolds. The presence of the C4 bromide allows for immediate diversification via cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries for oncology and inflammatory disease targets [1].
In agrochemical research, highly substituted thiophenes are frequently utilized as bioisosteres for functionalized phenyl rings. The C5 methyl group provides necessary lipophilicity and metabolic stability, while the C4 bromo and C3 hydroxyl handles allow for the precise attachment of pharmacophores required for target enzyme inhibition [2].
While primarily a pharmaceutical intermediate, this compound is also valuable in materials science for synthesizing sterically hindered, functionalized polythiophenes. The free C3 hydroxyl group can be alkylated with long-chain aliphatic groups to enhance polymer solubility, while the C4 bromide acts as a precise polymerization handle [3].